7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
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Overview
Description
7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, also known as Herniarin or 7-Methoxycoumarin, is a naturally occurring coumarin derivative. This compound is found in various plants and has been studied for its diverse biological activities. It is a member of the benzopyran family, which is known for its wide range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like acetyl chloride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, each with distinct biological activities .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The biological effects of 7-methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one are primarily mediated through its interaction with various molecular targets. It can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Umbelliferone: Another coumarin derivative with similar biological activities.
Scopoletin: Known for its anti-inflammatory and antioxidant properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the 7th position and methyl group at the 4th position contribute to its unique pharmacological profile .
Properties
IUPAC Name |
7-methoxy-4-methyl-3,4-dihydrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-5-11(12)14-10-6-8(13-2)3-4-9(7)10/h3-4,6-7H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPUHHTYHRVYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC2=C1C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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